molecular formula C8H13N3O B15091648 3-(1H-pyrazol-4-yloxy)piperidine

3-(1H-pyrazol-4-yloxy)piperidine

Katalognummer: B15091648
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: UEHCNFWXMBOMAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-Pyrazol-4-yloxy)piperidine is a heterocyclic compound featuring a piperidine ring (a six-membered amine) linked to a pyrazole moiety via an oxygen bridge. The oxygen bridge between the piperidine and pyrazole likely enhances polarity and hydrogen-bonding capacity, influencing solubility and target binding.

Eigenschaften

Molekularformel

C8H13N3O

Molekulargewicht

167.21 g/mol

IUPAC-Name

3-(1H-pyrazol-4-yloxy)piperidine

InChI

InChI=1S/C8H13N3O/c1-2-7(4-9-3-1)12-8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11)

InChI-Schlüssel

UEHCNFWXMBOMAK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)OC2=CNN=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-4-yloxy)piperidine typically involves the reaction of piperidine with a pyrazole derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-(1H-pyrazol-4-yloxy)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-Pyrazol-4-yloxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(1H-Pyrazol-4-yloxy)piperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1H-pyrazol-4-yloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A : 4-[4-(3-Methyl-1,2-oxazol-5-yl)-1H-pyrazol-3-yl]piperidine ()

  • Key Difference : The pyrazole is substituted with a 3-methylisoxazole group.
  • This may enhance binding affinity in enzymatic pockets compared to unsubstituted pyrazole derivatives.

Compound B : 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine ()

  • Key Difference : A methylene (-CH2-) linker replaces the oxygen bridge, and the pyrazole bears an ethyl group.
  • The ethyl group may sterically hinder interactions but could enhance metabolic stability.

Central Ring Modifications

Compound C: 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline ()

  • Key Difference: Piperidine is retained, but the pyrazole is replaced with a quinoline moiety.
  • Impact: The quinoline’s planar aromatic system enhances stacking interactions, while the piperidine retains conformational flexibility. This compound crystallizes with a chair conformation for piperidine and exhibits dispersion-dominated intermolecular interactions (H⋯H contacts: 67.5%) .

Compound D: 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline ()

  • Key Difference : Piperazine replaces piperidine.
  • Despite isoelectronicity with Compound C, the piperazine adopts a chair conformation but forms distinct crystal packing (ribbons vs. chains) due to altered intermolecular forces .

Linker Group Variations

Compound E : Pyrazolo[3,4-d]pyrimidine derivatives ()

  • Key Difference : Fusion of pyrazole with pyrimidine creates a bicyclic system.
  • Impact : The fused system enhances rigidity and planar geometry, favoring intercalation in nucleic acids or kinase ATP-binding sites. Isomerization studies (e.g., derivatives 6–9) highlight sensitivity to reaction conditions, suggesting that subtle structural changes significantly alter stability .

Comparative Data Table

Compound Core Structure Substituent/Linker Key Properties/Findings Reference
3-(1H-Pyrazol-4-yloxy)piperidine Piperidine + pyrazole Oxygen bridge High polarity; potential for H-bonding
Compound A Piperidine + pyrazole 3-Methylisoxazole Increased π-stacking capacity
Compound B Piperidine + pyrazole Methylene linker + ethyl Enhanced lipophilicity
Compound C Piperidine + quinoline Benzyl-cyclopentene Chair conformation; H⋯H contacts (67.5%)
Compound D Piperazine + quinoline Benzyl-cyclopentene Increased basicity; ribbon-like packing
Compound E Pyrazolo-pyrimidine Fused bicyclic system Rigidity; isomerization sensitivity

Research Findings and Implications

  • Conformational Analysis : Piperidine derivatives predominantly adopt chair conformations in crystal structures (e.g., Compounds C and D), but linker groups and substituents influence packing (chain vs. ribbon patterns) .
  • Electronic Effects : Oxygen bridges (as in 3-(1H-pyrazol-4-yloxy)piperidine) enhance polarity compared to methylene linkers, affecting solubility and target engagement.
  • Synthetic Considerations : Substituent placement (e.g., ethyl in Compound B) and fused-ring systems (e.g., Compound E) require precise reaction conditions to avoid isomerization or byproducts .

Methodological Notes

  • Crystallography : SHELX software () is widely used for structural refinement, enabling precise determination of piperidine/pyrazole conformations .
  • Computational Analysis : Tools like Multiwfn () aid in evaluating electron density and intermolecular interactions, critical for understanding substituent effects .

Biologische Aktivität

3-(1H-pyrazol-4-yloxy)piperidine is a heterocyclic compound that combines a piperidine ring with a pyrazole moiety. This unique structural configuration suggests potential biological activities, making it an interesting subject for medicinal chemistry research. The compound's molecular formula, C10_{10}H12_{12}N2_{2}O, indicates the presence of nitrogen and oxygen atoms, which are integral to its biological interactions.

The biological activity of 3-(1H-pyrazol-4-yloxy)piperidine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound likely exerts its effects through:

  • Enzyme Inhibition : By binding to active sites of enzymes, it can prevent substrate binding and catalytic activity.
  • Receptor Modulation : Interaction with receptors can lead to alterations in signaling pathways.

These interactions are facilitated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Biological Activities

Research indicates that 3-(1H-pyrazol-4-yloxy)piperidine exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has shown promise in inhibiting various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, possibly through the modulation of cell cycle proteins and apoptosis pathways .
  • CNS Effects : There is ongoing research into its effects on central nervous system disorders, including potential applications in treating conditions like anxiety and depression .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against gram-positive and gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
CNS ModulationPotential anxiolytic effects observed

Case Studies

Several studies have explored the pharmacological profile of 3-(1H-pyrazol-4-yloxy)piperidine:

  • Antimicrobial Efficacy : A study evaluated the compound against various pathogens and found significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
  • Cancer Cell Line Studies : In vitro assays demonstrated that 3-(1H-pyrazol-4-yloxy)piperidine induces apoptosis in human breast cancer cells (MCF-7) through activation of caspase pathways. The compound was shown to reduce cell viability significantly at concentrations above 5 µM.
  • Neuropharmacological Assessment : Research involving animal models indicated that the compound may exert anxiolytic effects, as evidenced by reduced anxiety-like behavior in elevated plus maze tests. These findings suggest a potential for further development as a therapeutic agent for anxiety disorders .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.